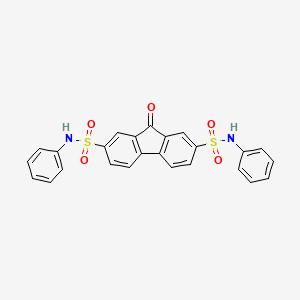

![molecular formula C9H8F3N3 B2968071 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene CAS No. 1260595-01-4](/img/structure/B2968071.png)

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

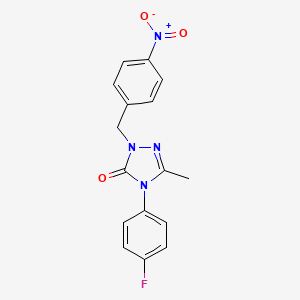

“1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4F3N3 . It is a derivative of benzene, where one hydrogen atom is replaced by an azidoethyl group and another hydrogen atom is replaced by a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of “1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene” consists of a benzene ring with an azidoethyl group and a trifluoromethyl group attached to it . The azidoethyl group contains an azide functional group, which consists of three nitrogen atoms, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene is involved in various synthetic and chemical reactivity studies, offering insights into its applications in organic synthesis and material science. One notable application is in the rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating its utility in introducing trifluoromethyl groups into various substrates (Mejía & Togni, 2012). Another study focused on the improved synthesis of azidomethyl derivatives, highlighting advancements in batch and microflow azide processes for safer and more efficient production (Kopach et al., 2009).

Material Science and Engineering

In material science, the compound has been explored for its role in creating high surface area and thermally stable frameworks. For example, research on hydrogen-bonded frameworks has shown the potential for creating materials with significant surface areas and adsorption capabilities, applicable in gas storage and separation technologies (Zentner et al., 2015).

Catalysis and Organic Transformations

The compound's utility extends to catalysis, where it participates in cycloaddition reactions, offering pathways to synthesize triazoles with potential applications ranging from pharmaceuticals to materials chemistry (Majireck & Weinreb, 2006). Additionally, its application in the synthesis of complex organic frameworks, like azobenzene supramolecules, demonstrates its versatility in creating structures responsive to stimuli for potential use in smart materials (Lee et al., 2013).

Mecanismo De Acción

Target of Action

It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that an oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a known biochemical pathway .

Result of Action

The relative reaction efficiency of different trifluoromethylation reagents can be interpreted from the theoretical results of one-electron absolute redox potentials of trifluoromethyl substrates and trifluoromethylated radicals .

Propiedades

IUPAC Name |

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNUOERZVCLBMV-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)

![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)

![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)

![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)